LogP Differential vs. Reduced Amino Analog
The nitro group of 2-(2-chloro-6-nitrophenyl)ethanol substantially increases its predicted lipophilicity compared to its reduced amino analog. This difference is critical for applications requiring specific partition coefficients, such as in liquid-liquid extraction or when designing compounds with optimal membrane permeability.
| Evidence Dimension | Predicted Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.31 [1] |
| Comparator Or Baseline | 2-(2-Amino-6-chlorophenyl)ethanol (reduced analog); Predicted LogP = 0.95 |
| Quantified Difference | Difference of 1.36 log units (approx. 23-fold increase in predicted lipophilicity for the nitro compound) |
| Conditions | Predicted data; the target compound's LogP is a reported value, the comparator's is generated by the ACD/Labs Percepta Platform. |
Why This Matters
This 23-fold difference in predicted LogP demonstrates that the reduction state of the nitrogen functionality is a major determinant of the compound's physicochemical profile, directly impacting its utility in different chemical environments and synthetic routes.
- [1] ChemSrc. (2024). 2-(2-Chloro-6-nitrophenyl)ethanol | CAS No: 102493-68-5. View Source
